molecular formula C11H13ClO2S B156016 Ethyl 3-[(4-chlorophenyl)thio]propanoate CAS No. 137446-81-2

Ethyl 3-[(4-chlorophenyl)thio]propanoate

Cat. No. B156016
M. Wt: 244.74 g/mol
InChI Key: BRFZXJHTDVXXFU-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)thio]propanoate is a chemical compound with the molecular formula C11H13ClO2S . It is also known by other names such as Propanoic acid, 3-[(4-chlorophenyl)thio]-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[(4-chlorophenyl)thio]propanoate consists of an ethyl ester group attached to a propanoic acid backbone, which is further substituted with a 4-chlorophenyl thio group . The average mass of the molecule is 212.673 Da, and the monoisotopic mass is 212.060410 Da .

Future Directions

While specific future directions for Ethyl 3-[(4-chlorophenyl)thio]propanoate are not mentioned, research into similar compounds suggests potential therapeutic possibilities . For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFZXJHTDVXXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383856
Record name ethyl 3-[(4-chlorophenyl)thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(4-chlorophenyl)thio]propanoate

CAS RN

137446-81-2
Record name ethyl 3-[(4-chlorophenyl)thio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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